molecular formula C25H38O5 B7855563 simvastatin CAS No. 892395-81-2

simvastatin

カタログ番号: B7855563
CAS番号: 892395-81-2
分子量: 418.6 g/mol
InChIキー: RYMZZMVNJRMUDD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Simvastatin is a synthetic statin derived from Aspergillus terreus, widely used to lower low-density lipoprotein cholesterol (LDL-C) and reduce cardiovascular risk. It functions as a competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis . Analytical methods for its quantification, such as spectrophotometry (linear range: 2–12 µg/mL at 237 nm) and reversed-phase HPLC, have been validated for pharmaceutical and clinical use, demonstrating high sensitivity, accuracy, and precision (t-test and F-test within theoretical ranges) . Clinically, simvastatin has shown long-term safety and efficacy in reducing LDL-C by 20–50% at doses of 10–80 mg/day, though higher doses correlate with increased myopathy risk .

特性

IUPAC Name

[8-[2-(4-hydroxy-6-oxooxan-2-yl)ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H38O5/c1-6-25(4,5)24(28)30-21-12-15(2)11-17-8-7-16(3)20(23(17)21)10-9-19-13-18(26)14-22(27)29-19/h7-8,11,15-16,18-21,23,26H,6,9-10,12-14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYMZZMVNJRMUDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H38O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60861018
Record name 8-(2-(4-Hydroxy-6-oxotetrahydro-2H-pyran-2-yl)ethyl)-3,7-dimethyl-1,2,3,7,8,8a-hexahydro-1-naphthalenyl 2,2-dimethylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60861018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

892395-81-2
Record name 8-(2-(4-Hydroxy-6-oxotetrahydro-2H-pyran-2-yl)ethyl)-3,7-dimethyl-1,2,3,7,8,8a-hexahydro-1-naphthalenyl 2,2-dimethylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60861018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

準備方法

Whole-Cell Biocatalysis Using Escherichia coli

A breakthrough in simvastatin synthesis involves the acyltransferase LovD, expressed in E. coli BL21(DE3). This enzyme catalyzes the direct transfer of a 2,2-dimethylbutyryl group from α-dimethylbutyryl-S-methyl-mercaptopropionate (DMB-S-MMP) to monacolin J, bypassing protective steps. Key process parameters include:

  • Substrate Concentration : 15 mM monacolin J and 25 mM DMB-S-MMP.

  • Reaction Time : 16 hours at room temperature.

  • Conversion Efficiency : >99% with >98% purity post-purification.

The scalability of this method was demonstrated in fed-batch fermentations, achieving titers of 22 g/L simvastatin. Purification involves acetone extraction and acid precipitation, yielding pharmaceutical-grade material suitable for formulation.

Advantages Over Chemical Methods

Biocatalysis eliminates hazardous reagents (e.g., methyl iodide) and reduces energy consumption by operating at ambient temperatures. Lifecycle assessments indicate a 30% reduction in carbon footprint compared to synthetic routes. However, substrate costs and enzyme stability under industrial conditions remain challenges for widespread adoption.

Industrial-Scale Methodologies

Merck’s High-Yield Methylation Process

Merck’s patented one-step methylation (US Patent 4,582,915) remains a benchmark for efficiency. By employing lovastatin boronate intermediates, the reaction achieves 95% conversion with minimal by-products. Critical parameters include:

  • Solvent System : Toluene for azeotropic water removal.

  • Catalyst : Lithium pyrrolidide for enolate stabilization.

  • Workup : Ethylene glycol-mediated deprotection to isolate simvastatin.

This method is favored in facilities equipped for low-temperature reactions and hazardous material handling.

Cost-Efficient Synthesis via Alkoxide Enolate Methylation

A four-step synthesis from lovastatin cyclopropylamide (Org. Proc. Res. Dev.* 1999, 3, 476–479) optimizes methylation using alkoxide ester enolates. Highlights include:

  • Intermediate Stability : Cyclopropylamide prevents lactone ring reclosure during methylation.

  • Reaction Conditions : 0°C in tetrahydrofuran (THF) with methyl triflate.

  • Yield : 85% overall, with 99.5% purity after crystallization.

This method reduces raw material costs by 25% and is compatible with continuous manufacturing systems.

Comparative Analysis of Preparation Methods

Method Steps Yield Key Advantages Limitations
Direct Alkylation170–95%Minimal steps; high efficiencyRequires cryogenic conditions
Re-Esterification460–65%Selective acylation; scalableMultiple protection/deprotection steps
Biocatalysis1>99%No protective steps; environmentally friendlyHigh substrate costs; enzyme stability
Cyclopropylamide Route485%Cost-effective; robust intermediatesLimited patent coverage

化学反応の分析

Metabolism of Simvastatin

Simvastatin is administered as an inactive lactone prodrug, which is metabolically activated to its β-hydroxyacid form by carboxylesterases in the intestinal wall, liver, and plasma . The major active metabolites include the β-hydroxyacid metabolite and its derivatives.

Metabolic Pathways:

  • Hydrolysis : Conversion of simvastatin lactone to simvastatin acid by carboxylesterases.

  • Oxidative Metabolism : Primarily mediated by CYP3A4 and CYP3A5 in the liver, with additional metabolism by CYP2C8 and CYP2C9 .

Mode of Action

Simvastatin acts by inhibiting HMG-CoA reductase, a key enzyme in cholesterol biosynthesis. This inhibition reduces hepatic cholesterol levels, leading to increased LDL receptor expression and enhanced LDL uptake by the liver .

Key Mechanisms:

  • Inhibition of HMG-CoA Reductase : Competes with HMG-CoA for the enzyme, reducing mevalonate production.

  • Increased LDL Receptor Expression : Enhanced LDL uptake by the liver.

Pharmacokinetics

Simvastatin undergoes extensive first-pass metabolism in the liver, resulting in low systemic exposure. Genetic variations, such as those affecting the OATP1B1 transporter, can significantly impact simvastatin plasma levels and risk of myopathy .

Pharmacokinetic Parameters:

ParameterValue
Tmax1.44 hours
Cmax9.83 μg/L
t1/24.85 hours
AUC40.32 μg·h/L

科学的研究の応用

Cardiovascular Applications

Primary Indications:
Simvastatin is indicated for the treatment of various forms of hyperlipidemia, including:

  • Homozygous/heterozygous familial hypercholesterolemia
  • Heterozygous Non-Familial hypercholesterolemia
  • Hypertriglyceridemia
  • Dysbetalipoproteinemia

Additionally, it plays a crucial role in reducing adverse cardiovascular events, such as myocardial infarction and stroke .

Combination Therapies:
Simvastatin is often used in combination with other medications to enhance efficacy:

  • Simvastatin/Ezetimibe
  • Simvastatin/Niacin Extended-Release

These combinations are designed to target different lipid profiles and improve overall cardiovascular health .

Off-Label Uses

Simvastatin has several off-label applications that have garnered attention in clinical practice:

  • Prophylaxis of cardiovascular outcomes post-acute coronary syndrome hospitalization : It is used to prevent further cardiovascular events in patients recently hospitalized for acute coronary syndromes .
  • Management of atrial fibrillation : Some studies suggest that simvastatin may help prevent atrial fibrillation in patients with stable coronary artery disease .

Neurological Applications

Recent research indicates that simvastatin may have potential therapeutic benefits in neurological conditions:

  • Alzheimer’s Disease (AD) : Simvastatin has been studied for its neuroprotective effects and ability to inhibit the apoptosis of hippocampal cells in mouse models of AD . Additionally, it may reduce the risk of developing AD and delay the onset of symptoms .
  • Parkinson’s Disease : There is emerging evidence suggesting that simvastatin could be beneficial in managing Parkinson's disease symptoms through its anti-inflammatory properties .
  • Medulloblastoma : Simvastatin has shown promise in inhibiting the growth of medulloblastoma, a type of brain tumor, indicating its potential role in oncology as well .

Adverse Effects and Case Studies

Despite its benefits, simvastatin can lead to adverse effects, which are critical to consider:

  • Cognitive Dysfunction : Two case reports highlighted cognitive deficits in patients after starting simvastatin, emphasizing the need for careful monitoring . In one case, a 32-year-old man experienced significant memory impairment after initiating treatment.
Patient AgeDiagnosisSymptomsDuration on SimvastatinOutcome after Discontinuation
32Bipolar DisorderForgetfulness1 monthImprovement noted
54Treatment-resistant SchizophreniaMemory impairment2 monthsSymptoms improved post-discontinuation
  • Mononeuropathy Multiplex : A case study reported a 63-year-old man who developed symptoms consistent with mononeuropathy multiplex after increasing his simvastatin dosage. His symptoms improved significantly after discontinuation .

作用機序

The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.

類似化合物との比較

Statins: Atorvastatin and Monacolin Derivatives
  • Atorvastatin : Shares a similar mechanism of HMG-CoA reductase inhibition. Molecular docking studies reveal overlapping binding residues (e.g., Glu96, Lys228, Asp304 in Candida albicans HMGR) with simvastatin, suggesting conserved interactions . However, atorvastatin has a longer half-life (~14 hours vs. simvastatin’s 2–3 hours), enabling once-daily dosing .
  • Monacolin J Derivatives: NST0037, a synthetic derivative, exhibits comparable HMG-CoA reductase inhibition (IC₅₀ in nanomolar range) to simvastatin, while others (e.g., NST0042) are less potent .

Table 1: HMG-CoA Reductase Inhibition by Statins

Compound IC₅₀ (nM) Key Binding Residues
Simvastatin 0.2–1.2 Glu96, Lys228, Asp304 (CaHMGR)
Atorvastatin 0.1–0.8 Glu96, Lys228, Asp304 (CaHMGR)
NST0037 0.3–1.5 Similar to simvastatin
Combination Therapies
  • Ezetimibe/Simvastatin: Dual therapy reduces LDL-C by 50–60% vs. 30–40% with simvastatin monotherapy. The IMPROVE-IT trial demonstrated a 6.4% relative risk reduction in cardiovascular events compared to simvastatin alone .
  • Extended-Release Niacin/Simvastatin: Combined use lowers non-HDL-C by 35% vs. 28% with simvastatin alone, though flushing and hepatotoxicity limit its utility .

Table 2: Lipid-Lowering Efficacy of Combination Therapies

Therapy LDL-C Reduction Key Trial/Study
Simvastatin (40 mg/day) 37% Mauro et al. (1991)
Ezetimibe/Simvastatin 58% IMPROVE-IT (2018)
Niacin ER/Simvastatin 42% SEACOAST I (2008)
Natural Compounds with Statin-like Effects
  • Citrus Flavanones: 3-Hydroxy-3-methyl-glutaryl flavanones mimic simvastatin’s hypocholesterolemic effects in rodent models, though human data remain inconclusive .
  • Gypenosides (GPs): Combined with simvastatin, GPs synergistically reduce LDL-C (35% vs. 25% with simvastatin alone) and hepatic PCSK9 expression, enhancing lipid clearance .

生物活性

Simvastatin, a member of the statin class of drugs, is primarily known for its role in lowering cholesterol levels. However, emerging research has highlighted its diverse biological activities beyond lipid regulation, including antibacterial, anti-inflammatory, and potential neuroprotective effects. This article explores these activities in detail, supported by recent studies and clinical trials.

Simvastatin works by inhibiting HMG-CoA reductase, the enzyme responsible for cholesterol synthesis in the liver. This inhibition leads to a decrease in cholesterol levels and a subsequent increase in LDL receptor expression, enhancing the clearance of LDL from the bloodstream. Additionally, simvastatin has been shown to modulate various signaling pathways that contribute to its biological effects.

Antibacterial Activity

Recent studies have demonstrated that simvastatin exhibits broad-spectrum antibacterial activity against Gram-positive bacteria. One study reported that simvastatin selectively inhibits bacterial protein synthesis while having minimal effects on mammalian mitochondrial protein synthesis. The IC50 for inhibiting bacterial translation was found to be approximately 18.85 μg/ml . Notably, simvastatin significantly reduced the production of toxins by Staphylococcus aureus, including Panton-Valentine leukocidin and α-hemolysin .

Anti-Inflammatory Effects

Simvastatin's anti-inflammatory properties have been investigated in various contexts. A randomized controlled trial involving patients with chronic obstructive pulmonary disease (COPD) found that simvastatin significantly prolonged the time to first exacerbation compared to placebo (median 341 days vs. 140 days) and reduced the overall exacerbation rate . The annualized exacerbation rate was lower in the simvastatin group (1.45 events per patient-year) compared to placebo (1.9 events per patient-year) .

Neuroprotective Potential

The potential neuroprotective effects of simvastatin have been explored in the context of neurodegenerative diseases such as Parkinson's disease. A clinical trial assessing simvastatin as a disease-modifying treatment showed that it did not provide significant benefits and was associated with an additional deterioration in motor function scores compared to placebo . However, other studies suggest that simvastatin may have protective effects against neuroinflammation and apoptosis in various models .

Anti-Tubercular Activity

Simvastatin has also been studied for its anti-tubercular activity , which appears to be mediated through the inhibition of cholesterol biosynthesis. Research indicates that simvastatin targets specific branches of the mevalonate pathway, leading to enhanced autophagy and subsequent anti-mycobacterial effects . This mechanism highlights a novel therapeutic potential for simvastatin in treating tuberculosis.

COPD Exacerbations

  • Study Design : Randomized controlled trial with 209 patients.
  • Results :
    • Simvastatin group: 103 exacerbations (41%).
    • Placebo group: 147 exacerbations (59%).
    • p-value: 0.003.
Exacerbation TypeSimvastatinPlacebop-value
Total1031470.003
Severe35450.068
Moderate681020.02

Parkinson's Disease

  • Study Design : Randomized clinical trial with 235 participants.
  • Outcome : No significant benefit observed; additional deterioration noted in motor scores.

Q & A

How can researchers design a robust HPLC method for quantifying simvastatin and its impurities in pharmaceutical formulations?

Basic Research Question
To ensure robustness, employ a D-optimal experimental design to systematically evaluate critical method parameters (e.g., mobile phase composition, pH, flow rate, column temperature). Use software like Modde®12.0.1 to analyze main, interaction, and quadratic effects on retention time, peak asymmetry, and resolution of impurities. Validate the model using coefficients of determination (R² > 0.95) and predictability (Q² > 0.67) .

How should researchers interpret discrepancies between LDL cholesterol reduction and clinical outcomes in simvastatin trials?

Advanced Research Question
In trials comparing simvastatin monotherapy with combination therapies (e.g., simvastatin + ezetimibe), use multivariate regression to assess confounding factors (e.g., baseline LDL, inflammation markers). For example, a 24-month trial showed a 16.5% greater LDL reduction with combined therapy but no significant difference in carotid intima-media thickness progression. Prioritize clinical endpoints (e.g., atherosclerosis progression) over surrogate biomarkers when evaluating efficacy .

What are key considerations for ensuring reproducibility in preclinical simvastatin studies?

Basic Research Question
Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):

  • Document experimental conditions (e.g., dose, administration route, animal strain) explicitly.
  • Include positive controls (e.g., statin-treated groups) and validate outcomes using histopathology and biochemical assays (e.g., myeloperoxidase activity, cytokine levels) .

What advanced statistical methods optimize simvastatin formulation development?

Advanced Research Question
Apply Box-Behnken or full-factorial designs to evaluate interactions between formulation variables (e.g., polymer concentration, compression force). For transdermal patches, use response surface methodology (RSM) with Design Expert® software to predict optimal permeation parameters (e.g., 1.49% simvastatin, 22.43% poloxamer 407, 9.85% D-limonene) and validate via ex vivo skin permeation studies .

How should subgroup analyses be statistically validated in simvastatin trials?

Advanced Research Question
Use Cox proportional hazards models to calculate relative risks (RR) and 95% confidence intervals (CI). For example, a post hoc analysis of diabetic patients in the 4S trial found RR = 0.45 for major coronary events with simvastatin. Pre-specify subgroups to avoid Type I errors and adjust for multiple comparisons using Bonferroni correction .

How to validate bioanalytical methods for simvastatin in pharmacokinetic studies?

Basic Research Question
Follow FDA/EMA guidelines :

  • Use dialysis purification to remove free drug from lipid nanoparticles (≥15 minutes for >90% efficiency).
  • Perform two-way ANOVA to compare purification times and validate precision (CV <15%) and accuracy (85–115%) .

What mechanistic insights explain simvastatin’s pleiotropic effects in inflammatory diseases?

Advanced Research Question
In preclinical models (e.g., periodontitis), combine immunohistochemistry and ELISA to quantify biomarkers like RANKL, OPG, and IL-1β. Simvastatin (30 mg/kg) reduces alveolar bone loss by suppressing MMP-1/8 and enhancing BMP-2 expression, demonstrating anti-inflammatory and osteoprotective mechanisms .

How can pharmacokinetic-pharmacodynamic (PK-PD) modeling enhance simvastatin formulation development?

Advanced Research Question
Integrate compartmental models with dissolution data (e.g., USP Apparatus II) to correlate formulation variables (e.g., croscarmellose sodium concentration) with bioavailability. For transdermal films, use fractional factorial designs to optimize flux (e.g., 1.82-fold improvement with 2% HPMC and DMSO) and validate via AUC comparisons in hyperlipidemic rats .

How to address translational challenges when replicating preclinical simvastatin findings across animal models?

Basic Research Question
Standardize disease induction protocols (e.g., ligature-induced periodontitis vs. intracerebral hemorrhage models). Use MRI and histology to cross-validate outcomes (e.g., hematoma volume, tissue loss). For neuroprotection studies, combine simvastatin (2 mg/kg) with behavioral tests (e.g., modified Neurological Severity Score) .

What in vitro models predict simvastatin drug-drug interactions (DDIs) in clinical settings?

Advanced Research Question
Use CYP3A4 and SLCO1B1 inhibition assays to assess metabolic interactions. For example, ticagrelor co-administration may increase simvastatin exposure due to CYP3A4 inhibition. Apply static or dynamic DDI models (e.g., [I]/Ki ratio) guided by FDA/EMA bioanalytical validation criteria .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
simvastatin
Reactant of Route 2
Reactant of Route 2
simvastatin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。